
2-(2,4-Difluorophenyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure analysis for “2-(2,4-Difluorophenyl)-5-methylpyridine” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving “2-(2,4-Difluorophenyl)-5-methylpyridine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The specific physical and chemical properties for “2-(2,4-Difluorophenyl)-5-methylpyridine” are not available in the retrieved resources .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmaceuticals
Fluorinated molecules have garnered significant interest in drug development. Fo24, with its unique fluorine substitution pattern, could serve as a scaffold for designing novel pharmaceutical compounds. Researchers might explore its potential as a lead compound for drug discovery, targeting specific diseases or biological pathways .
Crystallography and Structural Analysis
Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. Its two aromatic rings are effectively coplanar, forming an intermolecular contact with an ortho-fluorine atom. Understanding its crystal packing and intermolecular interactions can aid in designing new materials or optimizing existing ones .
Hydrogen Bonding Studies
The primary hydrogen bonds in Fo24 involve amide–amide interactions along the b-axis direction. Additionally, weaker C-H⋯F/O interactions contribute to its crystal packing. Investigating these interactions can provide insights into molecular recognition and self-assembly processes .
Organic Synthesis
Fo24 can be synthesized in high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Its straightforward synthetic route makes it accessible for use in various organic transformations. Researchers may explore its reactivity in cross-coupling reactions, cyclizations, or other synthetic methodologies .
Biological Studies
Given its structural features, Fo24 could be evaluated for biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules. Additionally, its lipophilicity and solubility properties could influence its bioavailability.
Computational Chemistry
Fo24 could serve as a model system for computational studies. Density functional theory (DFT) calculations could elucidate its electronic properties, charge distribution, and reactivity. Such insights can guide further experimental investigations .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(2,4-Difluorophenyl)-5-methylpyridine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly investigated .
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVUSHFIAMZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

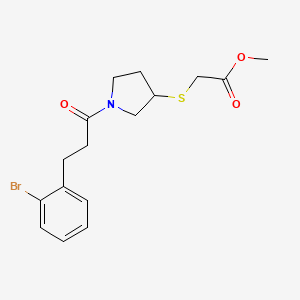


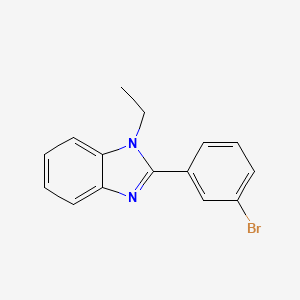
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
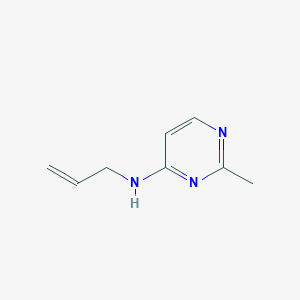
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)

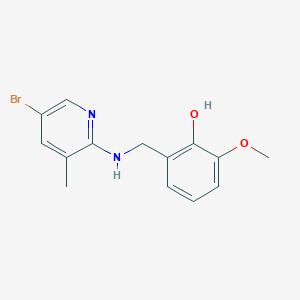
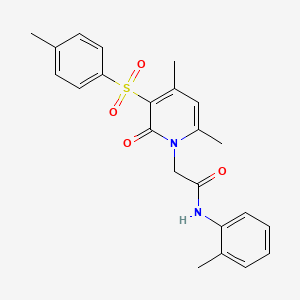
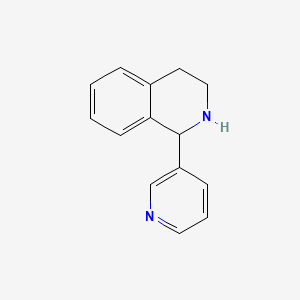
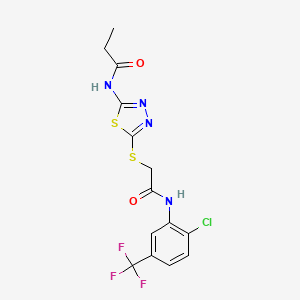
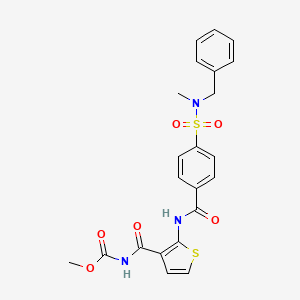
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2814042.png)